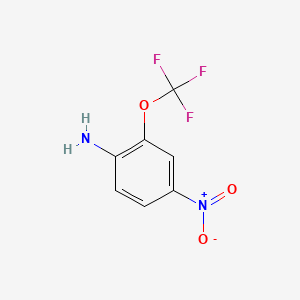

4-Nitro-2-(trifluoromethoxy)aniline

Description

Significance of Fluorinated Organic Compounds in Contemporary Chemical Research

Fluorinated organic compounds have garnered significant attention in modern chemical research due to the unique properties conferred by the fluorine atom. The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological characteristics. nih.govwikipedia.org Fluorine's high electronegativity, the strength of the carbon-fluorine bond, and the small size of the fluorine atom contribute to enhanced thermal stability, metabolic stability, and lipophilicity of fluorinated compounds. nih.govwikipedia.org These properties have led to their widespread use in various applications, including pharmaceuticals, agrochemicals, liquid crystals, and advanced materials like fluoropolymers. nih.govguidechem.com Approximately 25% of small-molecule drugs currently in clinical use contain fluorine, and this trend is expected to grow. nih.gov The stability of these compounds, however, also raises environmental concerns due to their persistence, earning them the moniker "forever chemicals". acs.orgcaryinstitute.org

Importance of Aniline (B41778) Derivatives in Organic Synthesis

Aniline and its derivatives are fundamental building blocks in organic synthesis, serving as precursors to a vast array of more complex molecules. wisdomlib.orgbloomtechz.com Their importance stems from the reactivity of the amino group attached to the aromatic ring, which allows for a variety of chemical transformations. bloomtechz.com Aniline derivatives are crucial intermediates in the production of dyes, pigments, polymers, rubber chemicals, and pesticides. bloomtechz.comontosight.aiontosight.ai In the pharmaceutical industry, the aniline scaffold is a key component in numerous drug molecules, including analgesics, antihistamines, and antibacterial agents, owing to its ability to form hydrogen bonds and its relatively simple structure. ontosight.airesearchgate.net

Role of Nitro and Trifluoromethoxy Substituents in Modulating Aromatic Reactivity

The presence of nitro (NO₂) and trifluoromethoxy (OCF₃) groups on an aromatic ring significantly influences its chemical reactivity, particularly in electrophilic aromatic substitution reactions. Both groups are strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic attack. masterorganicchemistry.comlibretexts.orglkouniv.ac.in

The nitro group is a powerful deactivating group due to both its inductive and resonance effects. libretexts.orglibretexts.org It withdraws electron density from the benzene (B151609) ring, making it less nucleophilic and therefore less reactive towards electrophiles. lkouniv.ac.in For instance, the nitration of nitrobenzene (B124822) is about 10 million times slower than that of benzene. libretexts.org This deactivating effect directs incoming electrophiles to the meta position. lkouniv.ac.in

The trifluoromethoxy group , while not as extensively studied as the nitro group, is also a strong deactivating group primarily due to the high electronegativity of the three fluorine atoms, which creates a strong inductive effect. masterorganicchemistry.com This electron withdrawal decreases the electron density of the aromatic ring, thereby reducing its reactivity in electrophilic substitutions.

When both a nitro and a trifluoromethoxy group are present on an aniline ring, their combined electron-withdrawing effects create a highly electron-deficient aromatic system. This pronounced deactivation presents both challenges and opportunities for synthetic chemists.

Overview of Research Challenges in the Synthesis and Functionalization of Fluorinated Anilines

The synthesis and functionalization of fluorinated anilines present several research challenges. Direct fluorination of anilines is often difficult to control and can lead to a mixture of products with poor regioselectivity. rsc.org The high reactivity of aniline itself can be problematic, often requiring protection of the amino group before fluorination. rsc.org Furthermore, the synthesis of highly substituted fluoroanilines is not well-established, with many methods relying on post-modification of commercially available, less-substituted starting materials. rsc.org

Challenges in fluorination of aromatic systems include:

Harsh reaction conditions: Many traditional fluorination methods require harsh conditions, which may not be compatible with sensitive functional groups. acs.org

Regioselectivity: Achieving selective fluorination at a specific position on the aromatic ring can be difficult. rsc.org

Availability of fluorinating reagents: While a variety of fluorinating reagents exist, some can be expensive or difficult to handle. acs.org

Atom economy: Some synthetic routes involve multiple steps and generate significant waste, making them less environmentally friendly. rsc.org

Recent advancements have focused on developing milder and more selective fluorination methods, including transition-metal-catalyzed reactions and the use of novel fluorinating agents. rsc.orgacs.org

Positioning of 4-Nitro-2-(trifluoromethoxy)aniline as a Key Intermediate and Research Target

This compound stands as a significant molecule in the landscape of fluorinated aromatic amines. Its structure, featuring an activating amino group and two strong deactivating groups (nitro and trifluoromethoxy), creates a unique electronic environment on the aromatic ring. This substitution pattern makes it a valuable intermediate for the synthesis of more complex and potentially bioactive molecules. The presence of the trifluoromethoxy group can enhance the pharmacological properties of derivative compounds. guidechem.com

The related compound, 4-nitro-2-(trifluoromethyl)acetanilide, which can be derived from the corresponding aniline, is recognized as a key intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. lookchem.com Similarly, 2-fluoro-4-nitroaniline (B181687) serves as a crucial starting material for the synthesis of potent antibiotic drug candidates. acs.org Given these precedents, this compound is a compound of interest for researchers exploring new fluorinated compounds with potential applications in medicinal chemistry and materials science. bohrium.com Its unique substitution pattern also makes it an interesting target for studying the interplay of activating and deactivating groups on aromatic reactivity.

Structure

3D Structure

Properties

IUPAC Name |

4-nitro-2-(trifluoromethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3N2O3/c8-7(9,10)15-6-3-4(12(13)14)1-2-5(6)11/h1-3H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFDBXRVBNGKCDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])OC(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20719925 | |

| Record name | 4-Nitro-2-(trifluoromethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20719925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261753-88-1 | |

| Record name | 4-Nitro-2-(trifluoromethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20719925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies

Precursor Synthesis and Modification

The journey to 4-Nitro-2-(trifluoromethoxy)aniline begins with the careful preparation and modification of key precursors. These initial steps are crucial for setting the stage for the introduction of the vital trifluoromethoxy group.

Preparation of N-Aryl-N-hydroxylamine Derivatives

A pivotal strategy in the synthesis of ortho-trifluoromethoxylated aniline (B41778) derivatives involves the use of N-aryl-N-hydroxylamine intermediates. nih.govscispace.comresearchgate.netresearchgate.net These compounds can be synthesized through the reduction of corresponding nitroaromatic precursors. For instance, methyl 4-nitrobenzoate (B1230335) can be reduced using hydrazine (B178648) with a 5% Rhodium on carbon (Rh/C) catalyst to form methyl 4-(N-hydroxyamino)benzoate. jove.comnih.gov This hydroxylamine (B1172632) derivative is then typically protected, for example, by acetylation, to yield an N-aryl-N-hydroxyacetamide. jove.comnih.gov This protection enhances stability and prepares the molecule for the subsequent trifluoromethoxylation step. The synthesis of these hydroxylamine derivatives is a critical foundational step, providing a versatile platform for the introduction of the OCF3 group. researchgate.netnih.gov

Reduction of Related Nitroaromatic Precursors

The reduction of nitroaromatic compounds is a fundamental transformation in organic synthesis and plays a direct role in forming precursors for this compound. The nitro group can be reduced to an amino group using various reducing agents, such as hydrogen gas in the presence of a catalyst like palladium on carbon. This method is a common strategy for producing aniline derivatives from their nitro counterparts.

In a broader context, the reduction of nitrophenols to aminophenols is a well-established process. nih.govresearchgate.netmdpi.com For example, the reduction of 4-nitrophenol (B140041) to 4-aminophenol (B1666318) is a model reaction often used to assess the catalytic activity of nanoparticles. researchgate.netpsu.edu Various methods, including catalytic hydrogenation and the use of reducing agents like hydroiodic acid, have been employed for this transformation. nih.govresearchgate.net While not a direct synthesis of the target molecule, the principles of nitro group reduction are integral to preparing the necessary aniline-based precursors.

Trifluoromethoxylation Approaches

The introduction of the trifluoromethoxy group is the defining step in the synthesis of this compound. Several innovative methods have been developed to achieve this transformation, each with its own set of reagents and mechanistic pathways.

O-Trifluoromethylation of N-aryl-N-hydroxyacetamide Precursors

A highly effective method for synthesizing ortho-OCF3 aniline derivatives is the O-trifluoromethylation of N-aryl-N-hydroxyacetamide precursors. researchgate.netjove.comnih.gov This two-step process begins with the treatment of a protected N-aryl-N-hydroxylamine, such as methyl 4-(N-hydroxyacetamido)benzoate, with an electrophilic trifluoromethylating reagent. jove.comnih.govnih.gov The reaction is typically carried out in the presence of a catalytic amount of base, like cesium carbonate, in a suitable solvent such as chloroform (B151607) at room temperature. nih.govnih.gov This step yields an O-trifluoromethylated hydroxylamine derivative. nih.gov

Intramolecular OCF3 Migration Strategies

Following the O-trifluoromethylation of the N-aryl-N-hydroxyacetamide precursor, the next crucial step is an intramolecular migration of the OCF3 group. nih.govscispace.comresearchgate.netresearchgate.netnih.gov The O-trifluoromethylated intermediate is subjected to thermal conditions, often in a solvent like nitromethane (B149229) at elevated temperatures (e.g., 120 °C), to induce the migration. jove.comnih.govnih.gov This rearrangement results in the formation of the desired ortho-OCF3 aniline derivative. nih.gov Mechanistic studies suggest that this migration proceeds through a heterolytic cleavage of the N–OCF3 bond, leading to the formation of a short-lived ion pair consisting of a nitrenium ion and trifluoromethoxide. nih.govscispace.comnih.gov Rapid recombination of this ion pair then affords the final product. nih.gov This intramolecular approach provides a powerful and general method for accessing a wide array of ortho-trifluoromethoxylated anilines. nih.govscispace.comresearchgate.netresearchgate.net

Utilization of Specific Trifluoromethylating Reagents (e.g., Togni Reagent II)

A key player in the successful trifluoromethoxylation of N-aryl-N-hydroxyacetamide precursors is Togni reagent II, which is 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one. nih.govnih.govwikipedia.org This hypervalent iodine reagent serves as an electrophilic source of the CF3 group in the O-trifluoromethylation step. nih.gov The reaction of the N-aryl-N-hydroxyacetamide with Togni reagent II, facilitated by a catalytic base, proceeds under mild conditions and demonstrates high functional group tolerance. researchgate.netresearchgate.netnih.gov The use of Togni reagent II has proven to be a user-friendly and scalable approach for the synthesis of a broad spectrum of ortho-trifluoromethoxylated aniline derivatives, making it a valuable tool in modern organofluorine chemistry. researchgate.netnih.gov

Nitration Reactions and Regioselectivity Studies

The introduction of a nitro group (NO₂) onto an aromatic ring is a fundamental reaction in organic synthesis. For the preparation of this compound, understanding the nitration of substituted anilines and related aromatic compounds is crucial.

Electrophilic Nitration of Substituted Anilines and Related Arenes

Electrophilic nitration is the standard method for introducing a nitro group to an aromatic ring. olabs.edu.inlookchem.com This reaction typically involves the use of a nitrating agent, most commonly a mixture of concentrated nitric acid and sulfuric acid. olabs.edu.ingoogle.com The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. lookchem.com

In the case of anilines, the amino group (-NH₂) is a powerful activating group and is ortho, para-directing. tiwariacademy.comallen.in However, direct nitration of aniline is often problematic as the strongly acidic conditions can lead to the protonation of the amino group to form the anilinium ion (-NH₃⁺). tiwariacademy.comquora.com The anilinium ion is a meta-directing and deactivating group. tiwariacademy.comquora.com This can result in a mixture of products and significant amounts of the meta-isomer. quora.comchemistrysteps.com Furthermore, the reaction can be highly exothermic and lead to the formation of undesirable tarry oxidation products. olabs.edu.intiwariacademy.com

To circumvent these issues, the amino group is often protected by acetylation to form an acetanilide. This protection reduces the activating effect of the amino group and prevents its protonation, allowing for a more controlled nitration that predominantly yields the para-nitro product. tiwariacademy.com

Regioselectivity Control in Nitration Processes

Controlling the position of nitration (regioselectivity) is a critical aspect of synthesizing specific isomers. The directing influence of existing substituents on the aromatic ring is the primary factor governing regioselectivity.

As mentioned, the trifluoromethoxy group is predominantly para-directing. lookchem.combeilstein-journals.org For instance, the nitration of trifluoromethoxybenzene with a mixture of concentrated nitric acid and sulfuric acid yields the para-isomer as the major product (around 90%). google.com The steric hindrance of the trifluoromethoxy group can also play a role, favoring substitution at the less hindered para position over the ortho positions. ulisboa.pt

In the case of substituted anilines, protecting the amino group as an acetamide (B32628) is a common strategy to ensure para-selectivity. The bulkier acetamido group further encourages substitution at the para position due to steric hindrance at the ortho positions.

The choice of nitrating agent and reaction conditions can also influence regioselectivity. For example, the use of solid zeolite catalysts in nitration reactions has been shown to enhance the formation of the para-isomer due to shape-selectivity within the catalyst's pores. google.comresearchgate.net

Table 1: Regioselectivity in the Nitration of Substituted Benzenes

| Substrate | Nitrating Agent | Major Product(s) | Reference(s) |

| Trifluoromethoxybenzene | Conc. HNO₃ / Conc. H₂SO₄ | p-Nitrotrifluoromethoxybenzene (~90%) | google.com |

| Aniline | Conc. HNO₃ / Conc. H₂SO₄ | Mixture of o-, m-, and p-nitroaniline, tarry products | tiwariacademy.comquora.comchemistrysteps.com |

| Acetanilide | Conc. HNO₃ / Conc. H₂SO₄ | p-Nitroacetanilide | tiwariacademy.com |

| Toluene | Conc. HNO₃ / H-ZSM-5 | p-Nitrotoluene (80-90%) | google.com |

Challenges and Control of Exothermic Nitration Reactions

Nitration reactions are notoriously exothermic, meaning they release a significant amount of heat. olabs.edu.inhopemaxchem.comvpscience.org This can lead to a rapid increase in reaction temperature, which can cause several problems:

Runaway Reactions: If the heat is not effectively dissipated, the reaction rate can accelerate uncontrollably, leading to a dangerous increase in temperature and pressure. hopemaxchem.com

Formation of Byproducts: Higher temperatures can promote side reactions, such as dinitration or the formation of oxidation products, reducing the yield and purity of the desired product. olabs.edu.in

Decomposition: The desired product or starting materials may decompose at elevated temperatures.

Effective temperature control is therefore paramount for safe and successful nitration. This is typically achieved through:

Slow Addition of Reagents: Adding the nitrating agent slowly to the substrate allows the heat generated to be managed more effectively.

Cooling: Conducting the reaction in an ice bath or using a cooling jacket helps to maintain a low and stable temperature. olabs.edu.inbrainly.com

Continuous Flow Reactors: The use of microreactors or other continuous flow systems offers excellent heat transfer and precise temperature control, making them a safer and more efficient alternative for highly exothermic reactions like nitration. researchgate.netbeilstein-journals.org

Investigation of Alternative Nitrating Agents and Methodologies

To address the challenges associated with traditional nitrating agents (concentrated nitric and sulfuric acids), researchers have explored alternative reagents and methods. These alternatives often offer milder reaction conditions, improved selectivity, and a better safety profile.

Some alternative nitrating agents include:

Nitronium Tetrafluoroborate (NO₂BF₄): A stable salt that can be used for nitration in various solvents. google.com

Bismuth Nitrate Pentahydrate (Bi(NO₃)₃·5H₂O): This has been shown to be an effective and regioselective nitrating agent for anilines, often favoring the ortho-product. nih.govresearchgate.netresearchgate.net It is considered a safer alternative as it avoids the use of strong, corrosive acids. nih.govresearchgate.net

Iron(III) Nitrate (Fe(NO₃)₃·9H₂O): Used in copper-catalyzed ortho-nitration of arenes. acs.org

Sodium Nitrate (NaNO₃) with Melamine Trisulfonic Acid: This system has been reported for the regioselective nitration of various aromatic compounds. researchgate.net

These alternative methods can provide advantages in terms of safety, selectivity, and functional group tolerance.

Reduction of Nitro Groups to Amino Functionality

The final step in the synthesis of many anilines, including what would be the precursor to this compound, is the reduction of the nitro group to an amino group.

Catalytic Hydrogenation Methods (e.g., Palladium-on-Carbon mediated)

Catalytic hydrogenation is a widely used and often preferred method for the reduction of nitroarenes due to its high efficiency and the clean nature of the reaction. numberanalytics.comcommonorganicchemistry.com This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst.

Palladium-on-Carbon (Pd/C): This is one of the most common and effective catalysts for nitro group reduction. commonorganicchemistry.comacs.orgorganic-chemistry.org The reaction is typically carried out in a suitable solvent under a hydrogen atmosphere. Pd/C is highly active and can be used under relatively mild conditions. organic-chemistry.org It is also effective for the reduction of both aromatic and aliphatic nitro groups. commonorganicchemistry.com However, a drawback is its ability to reduce other functional groups, which can be a concern if the substrate contains other reducible moieties. commonorganicchemistry.com

Other Catalysts: Besides Pd/C, other catalysts are also employed:

Raney Nickel: Often used when dehalogenation of aromatic halides is a concern. commonorganicchemistry.com

Platinum on Carbon (Pt/C): Can be used for selective hydrogenation. acs.orgresearchgate.net

Iron (Fe) in Acidic Media: A classical and cost-effective method for nitro group reduction. google.comcommonorganicchemistry.com

Tin(II) Chloride (SnCl₂): Provides a mild method for reducing nitro groups in the presence of other reducible functionalities. commonorganicchemistry.com

Manganese Catalysts: Air- and moisture-stable manganese catalysts have been developed for the chemoselective hydrogenation of nitroarenes. nih.govacs.org

The choice of catalyst and reaction conditions can be tailored to achieve the desired selectivity, especially when other sensitive functional groups are present in the molecule.

Table 2: Common Methods for the Reduction of Aromatic Nitro Compounds

| Reducing Agent/Catalyst | Conditions | Advantages | Disadvantages | Reference(s) |

| H₂ / Pd/C | Hydrogen atmosphere, various solvents | High efficiency, clean reaction | Can reduce other functional groups | commonorganicchemistry.comacs.orgorganic-chemistry.org |

| H₂ / Raney Nickel | Hydrogen atmosphere | Avoids dehalogenation of aryl halides | Pyrophoric | commonorganicchemistry.com |

| Fe / Acid (e.g., HCl, AcOH) | Acidic conditions | Cost-effective, mild | Produces iron sludge waste | google.comcommonorganicchemistry.com |

| SnCl₂ | Acidic or neutral conditions | Mild, good for sensitive substrates | Stoichiometric amounts of tin salts | commonorganicchemistry.com |

| Hydrazine Hydrate (B1144303) / Pd/C | Transfer hydrogenation | Avoids use of H₂ gas | Hydrazine is toxic | organic-chemistry.org |

Application of Chemical Reducing Agents (e.g., Hydrazine Monohydrate, Sodium Borohydride)

The reduction of the nitro group in a precursor, such as 1-nitro-3-(trifluoromethoxy)benzene, is a critical step in the synthesis of this compound's amino-analogs, and the principles apply to the reduction of related nitroaromatics. Chemical reducing agents like hydrazine monohydrate and sodium borohydride (B1222165) are frequently employed for this transformation, often in conjunction with a catalyst.

Hydrazine Monohydrate: Hydrazine monohydrate (N₂H₄·H₂O) is a potent reducing agent for nitroarenes, typically used with a metal catalyst. Catalytic transfer hydrogenation using hydrazine hydrate is a common method. For instance, the reduction of nitro compounds can be effectively carried out using hydrazine hydrate in the presence of catalysts like Raney nickel or palladium on carbon (Pd/C). google.comresearchgate.net In a related procedure for the synthesis of ortho-trifluoromethoxylated aniline derivatives from a nitrobenzoate precursor, hydrazine monohydrate was added dropwise to a reaction mixture containing a 5% Rhodium on carbon (Rh/C) catalyst at 0 °C. nih.govjove.com The reaction progress is monitored until the starting nitro compound is fully consumed. jove.com This method avoids the need for high-pressure hydrogenation equipment. google.com Inexpensive nickel- and cobalt-based nanoparticle catalysts have also been shown to be effective for the reduction of nitro substrates using hydrazine hydrate at room temperature. researchgate.net

Sodium Borohydride: Sodium borohydride (NaBH₄) is a milder and more selective reducing agent, but it typically does not reduce nitro groups on its own under standard conditions. asianpubs.org Its reducing power is significantly enhanced when used in combination with a transition metal salt. Systems like NaBH₄/NiCl₂·6H₂O or NaBH₄/CuCl₂ have proven effective for the reduction of aromatic nitro compounds to the corresponding anilines. asianpubs.orgbeilstein-journals.org For example, the combination of NaBH₄ with catalytic amounts of NiCl₂·6H₂O in an aqueous acetonitrile (B52724) solution can rapidly reduce nitroarenes at room temperature. asianpubs.org Similarly, a NaBH₄/CuCl₂ system has been shown to reduce nitrobenzene (B124822) to aniline in high yield. beilstein-journals.orgchemrxiv.org These combined systems generate transition metal borides or nanoparticles in situ, which are the active catalytic species. asianpubs.org

Below is a comparative table of typical conditions for these reducing agents.

| Reducing System | Catalyst | Solvent | Temperature | Key Features |

| Hydrazine Monohydrate | Raney Ni, Pd/C, Rh/C | Ethanol, THF | 0 °C to Reflux | Potent; avoids high-pressure H₂ |

| Sodium Borohydride | NiCl₂·6H₂O, CuCl₂ | Methanol, aq. CH₃CN | Room Temp. to 80 °C | Mild and selective; requires catalyst |

Chemoselective Reduction Strategies in Multi-functionalized Systems

The synthesis of complex molecules often requires the selective reduction of one functional group in the presence of others. In the context of this compound and its derivatives, the primary challenge is to reduce the nitro group without affecting the trifluoromethoxy group or other sensitive moieties that may be present on the aromatic ring, such as halogens. nih.govnih.gov

The development of highly chemoselective methods is crucial. acs.org Modern strategies often rely on specialized catalytic systems. For example, gold nanoparticles (Au NPs) supported on titanium dioxide have demonstrated excellent selectivity for the reduction of nitroarenes, attributed to the preferential adsorption of the nitro group at the catalyst-support interface. unimi.it While platinum-based catalysts are highly reactive, they can sometimes lead to lower selectivity and undesirable side reactions like dehalogenation. unimi.itrsc.org

Manganese-based catalysts have also emerged as effective for the chemoselective hydrogenation of nitroarenes, tolerating a broad range of functional groups including ethers, thioethers, amides, and even C-Hal bonds under optimized conditions. nih.gov Metal-free reduction methods are also gaining prominence. One such protocol uses trichlorosilane (B8805176) (HSiCl₃), which demonstrates wide applicability and tolerance for numerous functional groups under mild conditions. bohrium.com Another metal-free approach employs tetrahydroxydiboron (B82485) [B₂(OH)₄] with an organocatalyst, achieving rapid and highly selective reduction of nitroarenes at room temperature, leaving sensitive groups like vinyls, ethynyls, and carbonyls intact. thieme-connect.comacs.org

The choice of catalyst and reaction conditions is paramount to directing the reaction towards the desired product, aniline, while avoiding the formation of intermediates like nitroso, azoxy, and azo compounds. nih.govunimi.it The adsorption geometry of the nitroaromatic compound on the catalyst surface is a key factor influencing this selectivity. rsc.org

Advanced Synthetic Techniques

To address the challenges of safety, control, and efficiency in chemical manufacturing, advanced synthetic techniques like continuous flow synthesis are being increasingly adopted.

Continuous Flow Synthesis for Enhanced Safety and Control

Continuous flow chemistry offers significant advantages over traditional batch processing, particularly for potentially hazardous reactions like nitration and catalytic hydrogenation. researchgate.netpatsnap.com The use of microreactors or packed-bed reactors provides superior heat and mass transfer, allowing for precise control over reaction parameters and minimizing the accumulation of energetic intermediates like diazonium salts or thermally unstable compounds. researchgate.netacs.org

For the synthesis of nitroanilines, continuous flow processes can be designed to handle nitration and subsequent reduction steps in a "telescoped" sequence, where the output from one reactor flows directly into the next. acs.org This avoids the isolation of potentially hazardous nitro-intermediates. For example, a continuous flow process for a related compound involved the nitration of an aniline derivative in a flow reactor, followed by deprotection to yield the nitroaniline product. acs.org Similarly, the hydrogenation of nitroarenes has been successfully performed in continuous flow using micropacked-bed reactors (µPBR) with catalysts like Pt/BAC or Pd/Al₂O₃. acs.orgresearchgate.net These systems demonstrate high efficiency, selectivity, and safety compared to batch processes. researchgate.net The precise control of temperature and residence time in a flow reactor can be crucial for suppressing side reactions, such as the reduction of the nitro group by the stainless steel reactor material at high temperatures. acs.org

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

| Safety | Higher risk due to large volumes of reagents and intermediates. | Enhanced safety due to small reactor volumes and better heat management. researchgate.netacs.org |

| Control | Difficult to control temperature and mixing, leading to side products. | Precise control over temperature, pressure, and residence time. acs.org |

| Efficiency | Can be time-consuming with workup steps between stages. | Allows for telescoped reactions, reducing overall process time. mdpi.com |

| Scalability | Scaling up can be challenging and change reaction outcomes. | More straightforward scale-up by running the system for longer periods. acs.org |

Optimization of Reaction Parameters for Improved Yield and Purity

Achieving high yield and purity in the synthesis of this compound requires careful optimization of various reaction parameters. This is true for both the nitration of the precursor and the subsequent reduction to form related anilines.

Key parameters that are typically optimized include:

Temperature: Reaction temperature can significantly influence reaction rate and the formation of byproducts. For instance, in nitration reactions, lower temperatures are often used to control the exothermic process and prevent over-nitration. google.com

Reagent Concentration and Stoichiometry: The molar ratio of reactants, such as the nitrating agent or reducing agent, is critical. Using a large excess of a reagent may drive the reaction to completion but can also lead to side reactions and purification challenges. acs.org

Solvent: The choice of solvent can affect reactant solubility and reaction pathways. Studies on related syntheses have shown that switching solvents can dramatically alter the product distribution. researchgate.net

Catalyst: The type and loading of the catalyst in reduction reactions are crucial for both activity and selectivity. unimi.it

Residence Time (in Flow Chemistry): In continuous flow systems, the time reactants spend in the reactor is a key parameter. Optimizing residence time is essential to maximize conversion while minimizing the formation of degradation or side products. acs.org

For example, in the continuous flow nitration of a fluoro-methoxyaniline, parameters such as residence time and the type of nitrating agent (e.g., fuming nitric acid vs. aqueous nitric acid) were systematically varied to maximize the yield of the desired regioisomer and minimize impurity formation. acs.org Similarly, in the synthesis of pyrazole (B372694) derivatives, optimizing residence time at a high temperature was found to be the most effective way to suppress an unwanted reduction side reaction. acs.org

Reaction Mechanisms and Reactivity Studies

Mechanisms of OCF3 Migration

A notable reaction involving trifluoromethoxy-substituted anilines is the intramolecular migration of the trifluoromethoxy (OCF3) group. This rearrangement provides a valuable route to ortho-trifluoromethoxylated anilines, which are important building blocks in medicinal chemistry and materials science. nih.govrsc.orgresearchgate.netresearchgate.net

Mechanistic studies, including crossover experiments and computational analysis, have shed light on the pathway of OCF3 migration. nih.govrsc.org The process is understood to proceed through a heterolytic cleavage of the N–OCF3 bond. nih.govrsc.orgresearchgate.netnih.govrsc.org This cleavage is a thermally induced step, often requiring elevated temperatures. nih.gov The lack of crossover products in experiments where two different N-(trifluoromethoxy)aniline derivatives are heated together strongly supports an intramolecular mechanism, where the migration occurs within the same molecule rather than between different molecules. nih.govrsc.org

Further evidence for heterolytic cleavage comes from Hammett plot analysis, which shows a significant negative rho (ρ) value. rsc.org This indicates the development of a positive charge in the transition state of the rate-determining step, consistent with the formation of charged intermediates. rsc.org

The heterolytic cleavage of the N–OCF3 bond results in the formation of a short-lived ion pair consisting of a nitrenium ion and a trifluoromethoxide anion. nih.govresearchgate.netresearchgate.netnih.govrsc.orgresearchgate.net The nitrenium ion is a highly reactive species with a positive charge on the nitrogen atom. The stability of this intermediate is influenced by the electronic properties of the substituents on the aromatic ring. nih.gov

The trifluoromethoxide anion is the other key intermediate. researchgate.netnih.govrsc.org The rapid recombination of this ion pair at the ortho position of the aniline (B41778) ring, followed by tautomerization to restore aromaticity, leads to the final ortho-trifluoromethoxylated aniline product. nih.govnih.gov The intermediacy of these species is further supported by the detection of byproducts resulting from their decomposition or trapping. nih.govrsc.org For instance, the formation of benzoxazole (B165842) derivatives can occur through intramolecular trapping of the nitrenium ion by an internal nucleophile. nih.govrsc.org

Electronic Effects of Substituents on Aromatic Reactivity

The chemical behavior of 4-Nitro-2-(trifluoromethoxy)aniline is largely governed by the electronic properties of its substituents: the nitro group, the trifluoromethoxy group, and the amino group.

Both the nitro (–NO2) and trifluoromethoxy (–OCF3) groups are potent electron-withdrawing groups. minia.edu.egvaia.comkhanacademy.orgscbt.com

Nitro Group: The nitro group withdraws electron density from the aromatic ring through both inductive and resonance effects. minia.edu.egkhanacademy.orglibretexts.orglibretexts.org The nitrogen atom, being bonded to two highly electronegative oxygen atoms, has a partial positive charge and strongly pulls electron density from the ring through the sigma bond (inductive effect). minia.edu.egkhanacademy.org Additionally, the π system of the nitro group can delocalize the π electrons of the benzene (B151609) ring, creating a positive charge within the ring (resonance effect). minia.edu.eglibretexts.orgwikipedia.org

The combined electron-withdrawing power of these two groups deactivates the aromatic ring, making it less susceptible to electrophilic attack compared to benzene. minia.edu.egmasterorganicchemistry.com

The presence of strong deactivating groups like –NO2 and –OCF3 significantly reduces the rate of electrophilic aromatic substitution reactions. minia.edu.egmasterorganicchemistry.com The electron-poor nature of the aromatic ring makes it a weaker nucleophile, thus slowing down the reaction with electrophiles. minia.edu.egkhanacademy.org For instance, the nitration of a benzene ring with a trifluoromethyl group (a comparable electron-withdrawing group) is significantly slower than the nitration of benzene itself. masterorganicchemistry.com

In electrophilic aromatic substitution, the existing substituents on the benzene ring direct incoming electrophiles to specific positions.

Amino Group (–NH2): The amino group is a powerful activating group and an ortho-, para- director. minia.edu.eglibretexts.org It donates electron density to the ring through resonance, increasing the electron density at the ortho and para positions. libretexts.orglibretexts.org

Nitro Group (–NO2): The nitro group is a deactivating group and a meta- director. minia.edu.egaakash.ac.in It withdraws electron density from the ortho and para positions, making the meta position relatively more electron-rich and thus the preferred site for electrophilic attack. minia.edu.egwikipedia.org

Trifluoromethoxy Group (–OCF3): The trifluoromethoxy group is also a deactivating group and is expected to be a meta- director due to its strong electron-withdrawing inductive effect. minia.edu.egvaia.comwikipedia.org

Redox Behavior of the Nitro Group

The nitro group is a versatile functional group that can undergo both reduction and, under specific conditions, oxidation. Its redox chemistry is central to the transformation of this compound into various other compounds.

The reduction of the nitro group to a primary amine is a fundamental transformation in organic synthesis. For aromatic nitro compounds like this compound, this reduction typically proceeds through a series of intermediates, as first proposed by Haber. The generally accepted pathway involves the initial reduction of the nitro group (Ar-NO₂) to a nitroso group (Ar-NO), followed by further reduction to a hydroxylamine (B1172632) (Ar-NHOH), which is then finally reduced to the corresponding amine (Ar-NH₂). unimi.it

This reduction can be accomplished using a variety of reagents and catalytic systems, each with its own specific mechanistic nuances.

Catalytic Hydrogenation: The use of hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd/C) is a common and efficient method for the reduction of both aromatic and aliphatic nitro groups. commonorganicchemistry.com This method is highly effective for converting nitroarenes to anilines. researchgate.net The reaction involves the catalytic activation of hydrogen on the metal surface and its subsequent transfer to the nitro group. While highly efficient, a drawback can be the catalyst's ability to reduce other functional groups present in the molecule. commonorganicchemistry.com For instance, the reduction of the related compound, 2-bromo-4-nitro-6-(trifluoromethyl)aniline, to its corresponding amine is achieved using H₂ with a Pd/C catalyst.

Metal-Acid Systems: The use of metals like iron (Fe), zinc (Zn), or tin (Sn) in an acidic medium provides a milder method for the reduction of nitro groups. commonorganicchemistry.com These reactions are often more chemoselective, allowing for the reduction of the nitro group in the presence of other reducible functionalities. The Béchamp reduction, which uses iron in acidic media, was historically a major industrial process for aniline production. unimi.it

Metal Salts: Tin(II) chloride (SnCl₂) is another mild reagent used for the chemoselective reduction of nitro groups to amines. commonorganicchemistry.com Mechanistic studies suggest that the reaction can proceed through the hydroxylamine intermediate, which can sometimes be trapped or participate in subsequent cyclization reactions depending on the substrate's structure. Sodium borohydride (B1222165) (NaBH₄), typically unreactive towards nitro groups alone, becomes a potent reducing agent when combined with transition metal salts like nickel(II) chloride (NiCl₂) or nickel(II) acetate (B1210297) (Ni(OAc)₂). asianpubs.orgorientjchem.orgorientjchem.org The in situ formation of a black precipitate, likely nickel boride or zerovalent nickel, is thought to catalyze the reduction. asianpubs.orgorientjchem.org

The general mechanism for the reduction of a nitroarene to an aniline is depicted below:

General Reduction Pathway of a Nitroarene

This multi-step process underscores the complexity of the reduction, with the potential for side reactions, such as the condensation of the nitroso and hydroxylamine intermediates to form azoxy compounds, especially under neutral or basic conditions.

The presence of electron-withdrawing groups, such as the trifluoromethoxy group in the target molecule, generally increases the rate of reduction. This is because these groups lower the electron density of the nitro group, making it more susceptible to attack by reducing agents. This trend is observed in the enzymatic reduction of nitroaromatic compounds, where a linear relationship often exists between the logarithm of the reaction rate and the one-electron reduction potential (E¹₇) of the nitroaromatic compound. nih.gov

A review on the catalytic reduction of 2-nitroaniline (B44862) highlights the various catalytic systems and conditions that influence the reaction kinetics. nih.gov Studies on the hydrogenation of nitrobenzene (B124822) catalyzed by platinum have shown that the concentration of intermediates like N-phenylhydroxylamine is highly dependent on the reaction conditions, such as hydrogen pressure and the presence of additives. rsc.org

Below is a table summarizing kinetic data for the reduction of related nitroaromatic compounds, which can be used to infer the reactivity of this compound.

| Nitroaromatic Compound | Reducing System | Key Kinetic Finding | Reference |

|---|---|---|---|

| Nitrobenzene | Pt nanoparticles | Faster consumption of nitrobenzene compared to Pd nanoparticles under the same conditions. | rsc.org |

| Substituted Nitrobenzenes | Flavoenzymes | Linear dependence of the logarithm of the reaction rate on the one-electron reduction potential (E¹₇). | nih.gov |

| Nitrobenzene | NaBH₄/NiCl₂·6H₂O in aqueous CH₃CN | Rapid reduction at room temperature, with the reaction rate influenced by the ratio of reagents. | asianpubs.org |

While the nitro group is primarily known as an oxidant, it can be forced to undergo oxidation under stringent conditions. The high oxidation state of the nitrogen atom in the nitro group makes it resistant to further oxidation. wikipedia.org However, reactions with powerful oxidizing agents can lead to the transformation or cleavage of the nitro group.

For instance, the oxidation of nitrobenzene with potassium permanganate (B83412) (KMnO₄) can lead to the formation of nitrophenol. askfilo.com Aliphatic nitro compounds can be oxidized to carboxylic acids using hydrogen peroxide (H₂O₂). askfilo.com Many flavin-dependent enzymes are also capable of oxidizing aliphatic nitro compounds to less toxic aldehydes and ketones. wikipedia.org

The explosive decomposition of many nitroaromatic compounds is a rapid internal redox reaction where the nitro group acts as the oxidant and the aromatic ring as the fuel, producing stable gaseous products like N₂, CO₂, and H₂O. wikipedia.org This highlights the inherent oxidizing potential of the nitro group.

Electrochemical methods can also be employed to study the oxidation of nitroaromatic compounds. nih.govacs.orgacs.orgresearchgate.netresearchgate.net These studies often focus on the generation of radical cations and their subsequent reactions. In the context of this compound, the strong electron-withdrawing nature of the trifluoromethoxy group would likely make the aromatic ring even more electron-deficient, potentially influencing its behavior under oxidative conditions.

A study on the photoinduced release of nitric oxide (NO) from the related compound 4-nitro-3-(trifluoromethyl)aniline (B27955) involves a nitro-to-nitrito photorearrangement, demonstrating another potential reaction pathway for the nitro group under specific energetic inputs. rsc.org

Nucleophilic Reactions Involving the Trifluoromethoxy Moiety

The trifluoromethoxy (OCF₃) group is a potent electron-withdrawing substituent, a property it shares with the trifluoromethyl (CF₃) group. This strong inductive effect deactivates the aromatic ring towards electrophilic substitution but significantly activates it for nucleophilic aromatic substitution (SNAr). acs.orgchemistrysteps.com In this compound, the combined electron-withdrawing power of the nitro and trifluoromethoxy groups makes the aromatic ring highly susceptible to attack by nucleophiles.

Nucleophilic substitution can occur at positions ortho and para to the activating nitro group. In some cases, the trifluoromethyl group itself can act as a leaving group in SNAr reactions, a behavior that might be extrapolated to the trifluoromethoxy group under specific conditions. acs.org

Studies on the reactions of aromatic trifluoromethyl compounds with nucleophilic reagents have shown that the reactivity of the CF₃ group is highly dependent on the electronic environment of the aromatic ring. acs.org For example, while the CF₃ group in benzotrifluoride (B45747) is very stable, its reactivity can be enhanced by the presence of other activating groups.

In the context of nucleophilic substitution of hydrogen (SNArH), carbanions can add to nitroarenes at positions activated by the nitro group. rsc.orgsci-hub.se The presence of the strongly electron-withdrawing trifluoromethoxy group in this compound would be expected to facilitate such additions.

Derivatization and Functionalization

Synthesis of Functionalized Derivatives

The synthesis of functionalized derivatives of 4-Nitro-2-(trifluoromethoxy)aniline can be approached by targeting either the reactive aniline (B41778) moiety or the aromatic ring itself. These strategies enable the introduction of a wide range of new functional groups, significantly expanding the chemical space accessible from this starting material.

The primary amino group (-NH₂) of the aniline moiety is a key site for functionalization due to its nucleophilicity. Common strategies involve acylation and alkylation to form amides and secondary or tertiary amines, respectively.

N-Acylation: The reaction of the aniline with acylating agents, such as acid chlorides or anhydrides, yields N-acylnitroaniline derivatives. This transformation is significant because it converts the highly activating amino group into a less activating and ortho, para-directing acetamido group. libretexts.org This modulation of reactivity is often a crucial step in multi-step syntheses, preventing over-reaction or undesired side products in subsequent steps like nitration or halogenation. libretexts.org For example, acetylation with acetic anhydride (B1165640) can protect the amino group and control its directing effects during further electrophilic aromatic substitution. libretexts.orggoogle.com

| Reaction Type | Reagent Example | Product Type | Significance |

|---|---|---|---|

| N-Acylation | Acetic Anhydride ((CH₃CO)₂O) | N-Acetamide | Reduces the activating effect of the amino group, protecting it from oxidation and controlling regioselectivity in further substitutions. libretexts.org |

| N-Alkylation | Dimethyl Sulfate ((CH₃)₂SO₄) | N-Methyl or N,N-Dimethyl Aniline | Modifies the basicity and nucleophilicity of the nitrogen atom. rsc.org |

| N-Arylation | Aryl Halide (with catalyst) | N-Aryl Aniline (Di- or Triarylamine) | Forms more complex diarylamine structures. |

Functionalization of the aromatic ring of this compound is governed by the directing effects of the existing substituents. The molecule has three substituents with competing effects: the strongly activating, ortho, para-directing amino group (-NH₂); the strongly deactivating, meta-directing nitro group (-NO₂); and the deactivating, ortho, para-directing trifluoromethoxy group (-OCF₃). byjus.comchemistrysteps.com

Electrophilic Aromatic Substitution (EAS): In electrophilic aromatic substitution reactions such as halogenation or further nitration, the incoming electrophile will be directed to the positions most activated by the substituents. The -NH₂ group is a powerful activating group and directs incoming electrophiles to its ortho and para positions. byjus.com However, under the strongly acidic conditions often used for nitration, the amino group can be protonated to form the anilinium ion (-NH₃⁺), which is a strongly deactivating and meta-directing group. chemistrysteps.com The interplay between the -NH₂, -NO₂, and -OCF₃ groups dictates the regiochemical outcome of any further substitution on the available ring positions.

Nucleophilic Aromatic Substitution (SNAr): The presence of the strongly electron-withdrawing nitro group activates the aromatic ring for nucleophilic aromatic substitution (SNAr). wikipedia.orglibretexts.org This type of reaction requires a good leaving group (such as a halide) on the ring. The SNAr mechanism is favored when electron-withdrawing groups are positioned ortho or para to the leaving group, as they can stabilize the negatively charged intermediate (a Meisenheimer complex). wikipedia.orgyoutube.comlibretexts.org Therefore, if a derivative of this compound containing a halogen at a suitable position were synthesized, it could undergo nucleophilic displacement by a variety of nucleophiles. The rate of substitution is highly dependent on the electrophilicity of the aromatic ring, which is enhanced by the presence of the nitro group. nih.gov

| Substituent | Type | Directing Effect (EAS) | Effect on SNAr |

|---|---|---|---|

| -NH₂ (Amino) | Strongly Activating | Ortho, Para | Deactivating |

| -NO₂ (Nitro) | Strongly Deactivating | Meta | Activating (at ortho, para positions) wikipedia.orglibretexts.org |

| -OCF₃ (Trifluoromethoxy) | Deactivating | Ortho, Para | Activating |

A cornerstone of aniline chemistry is the formation of Schiff bases, or imines, through condensation with carbonyl compounds. The reaction involves the nucleophilic attack of the primary amino group of this compound on the carbonyl carbon of an aldehyde or ketone, followed by dehydration to form the characteristic azomethine (-C=N-) functional group. researchgate.netresearchgate.net

This reaction is typically catalyzed by a small amount of acid. A wide variety of aldehydes and ketones (aliphatic, aromatic, heterocyclic) can be used, leading to a diverse library of imine derivatives. nih.gov Schiff bases derived from aromatic amines are important intermediates and have applications in various fields of chemistry. researchgate.net The synthesis of a Schiff base from vanillin (B372448) and 4-nitroaniline (B120555), for example, proceeds via the condensation of the aldehyde and primary amine functional groups. researchgate.net The formation of the imine bond is confirmed by spectroscopic methods, such as the appearance of a characteristic signal for the azomethine proton in ¹H NMR spectra.

Applications as Derivatization Reagents in Analytical Chemistry

In analytical chemistry, derivatization is a technique used to convert an analyte into a product with properties that are more suitable for a given analytical method. nih.gov This often involves enhancing detectability for spectroscopic or chromatographic techniques. While this compound itself is an analyte that can be detected, chemicalbook.com its structure makes it a valuable parent compound for creating derivatization reagents designed to tag other molecules, particularly those that lack a strong chromophore. nih.gov

Many biologically and environmentally relevant amines are difficult to detect using UV-Visible spectrophotometry because they lack a chromophore—a part of the molecule that absorbs light. A derivatization reagent based on the this compound scaffold would be highly effective for tagging such amines.

The core principle involves modifying the amino group of this compound into a reactive moiety that can covalently bond with other primary or secondary amines. The resulting product incorporates the strongly chromophoric nitroaromatic system, allowing for sensitive spectrophotometric detection.

A potential strategy involves converting the aniline to an isothiocyanate or a diazonium salt. The diazonium salt could then be used in azo coupling reactions with other aromatic amines or phenols to produce intensely colored azo dyes, a classic method for colorimetric analysis. The specific spectroscopic properties (e.g., λₘₐₓ) of the resulting derivative would be influenced by the electron-withdrawing nitro and trifluoromethoxy groups. nih.gov

High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) is a powerful technique for separating and quantifying components in a mixture. thermofisher.com However, its sensitivity relies on the ability of the analytes to absorb UV-Vis light. For analytes with poor or no UV absorbance, pre-column or post-column derivatization is necessary. researchgate.net

A derivatizing reagent synthesized from this compound would be ideal for enhancing the detection of other amines by HPLC-DAD. By reacting an analyte (e.g., an aliphatic amine) with a reagent containing the 4-nitro-2-(trifluoromethoxy)phenyl moiety, a derivative is formed that is highly responsive to UV detection. This improves the sensitivity and selectivity of the analytical method. nih.gov

For example, converting this compound into 4-nitro-2-(trifluoromethoxy)phenyl isothiocyanate would create a reagent analogous to Phenyl isothiocyanate (Edman's reagent), which is widely used for derivatizing amino acids. This new reagent would react with primary and secondary amines to form thiourea (B124793) derivatives that could be easily separated by reverse-phase HPLC and sensitively detected by DAD due to the strong absorbance of the nitroaromatic tag.

| Analyte Type | Proposed Reagent | Reaction Product | Advantage for HPLC-DAD |

|---|---|---|---|

| Aliphatic Amines (poor UV absorbance) | 4-Nitro-2-(trifluoromethoxy)phenyl isothiocyanate | N-Alkyl-N'-(4-nitro-2-(trifluoromethoxy)phenyl)thiourea | Introduces a strong chromophore, enabling sensitive detection and quantification. researchgate.net |

| Amino Acids (poor UV absorbance) | 4-Nitro-2-(trifluoromethoxy)phenyl isothiocyanate | Thiourea derivative of the amino acid | Allows for trace-level analysis of amino acids in complex matrices. |

Optimization of Derivatization Reaction Conditions

Information regarding the systematic optimization of reaction conditions—such as temperature, solvent, catalyst, and reaction time—for the derivatization of this compound is not available in the reviewed scientific literature.

Incorporation into Materials Science Applications

Incorporation into Materials Science Applications

Use as Monomers or Building Blocks for Functional Polymers and Materials

No specific studies, research findings, or data tables describing the use of this compound as a monomer or building block in the synthesis of functional polymers or materials have been found.

Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for determining the structure of organic compounds by mapping the carbon and hydrogen frameworks.

¹H NMR Spectral Analysis and Proton Environment Elucidation

The ¹H NMR spectrum of 4-Nitro-2-(trifluoromethoxy)aniline provides information on the chemical environment of the protons. In a typical spectrum, distinct signals are observed for the aromatic protons and the amine (-NH₂) protons. The aromatic region generally displays complex splitting patterns due to the coupling between adjacent protons on the benzene (B151609) ring. The chemical shifts of these protons are influenced by the electronic effects of the nitro (-NO₂) and trifluoromethoxy (-OCF₃) substituents. The electron-withdrawing nature of these groups tends to deshield the aromatic protons, causing them to resonate at a lower field (higher ppm values). The amine protons usually appear as a broad singlet, and their chemical shift can be variable depending on the solvent and concentration.

¹³C NMR Spectral Analysis and Carbon Skeletal Determination

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts of the carbon atoms are significantly affected by the attached substituents. The carbon atom attached to the nitro group and the one bearing the trifluoromethoxy group are typically found at lower fields due to the strong electron-withdrawing effects of these groups. The carbon atoms of the trifluoromethyl group also exhibit a characteristic chemical shift.

A representative ¹³C NMR spectrum recorded in DMSO-d₆ shows signals at approximately 151.8 (C), 135.0 (C), 128.7 (CH), and a signal with a C-F coupling constant (J) of 5.9 Hz at 123.7. chemicalbook.com The peaks at 151.8 and 135.0 ppm are attributed to the carbon atoms attached to the amine and nitro groups, respectively. chemicalbook.com The signal at 128.7 ppm corresponds to one of the aromatic CH carbons, and the peak at 123.7 ppm is assigned to the carbon of the trifluoromethyl group, showing coupling with the fluorine atoms. chemicalbook.com

| Assignment | Chemical Shift (ppm) | Reference |

|---|---|---|

| C-NH₂ | 151.8 | chemicalbook.com |

| C-NO₂ | 135.0 | chemicalbook.com |

| Ar-CH | 128.7 | chemicalbook.com |

| -CF₃ | 123.7 (J = 5.9 Hz) | chemicalbook.com |

¹⁹F NMR Spectroscopy for Fluorine Environment Characterization

¹⁹F NMR spectroscopy is a highly sensitive technique specifically used to analyze fluorine-containing compounds. scholaris.ca For this compound, the ¹⁹F NMR spectrum would show a singlet for the three equivalent fluorine atoms of the trifluoromethoxy group. The chemical shift of this signal is characteristic of the -OCF₃ group and provides direct evidence for its presence in the molecule. The absence of coupling in the ¹⁹F spectrum indicates that there are no adjacent fluorine or hydrogen atoms to couple with the trifluoromethoxy group. The sensitivity of the fluorine nucleus allows for the detection of these compounds even at low concentrations. scholaris.ca

Correlation of Experimental NMR Data with Theoretical Calculations (e.g., GIAO Method)

To further validate the experimental NMR data, theoretical calculations are often employed. The Gauge-Independent Atomic Orbital (GIAO) method, a common approach within Density Functional Theory (DFT), is used to predict the NMR chemical shifts of molecules. scielo.org.zarsc.orgacs.orgresearchgate.net By comparing the calculated chemical shifts with the experimental values, a more definitive assignment of the signals can be achieved. researchgate.net These theoretical studies can also provide insights into the electronic structure of the molecule and how it influences the magnetic shielding of the nuclei. acs.org Discrepancies between experimental and theoretical data can sometimes be attributed to solvent effects or the specific level of theory used in the calculations. semanticscholar.org

Vibrational Spectroscopy: Infrared (IR) and Raman

Assignment and Interpretation of Fundamental Vibrational Frequencies

The IR and Raman spectra of this compound exhibit a series of characteristic absorption bands corresponding to the various functional groups present.

N-H Vibrations: The amino group (-NH₂) typically shows two distinct stretching vibrations in the IR spectrum, corresponding to the symmetric and asymmetric stretches, usually in the region of 3300-3500 cm⁻¹. chemicalbook.com

NO₂ Vibrations: The nitro group (-NO₂) has strong characteristic absorptions for its asymmetric and symmetric stretching modes. The asymmetric stretch is typically observed in the 1500-1560 cm⁻¹ region, while the symmetric stretch appears in the 1300-1370 cm⁻¹ range. scielo.org.za

C-F and C-O Vibrations: The trifluoromethoxy group (-OCF₃) will have strong C-F stretching vibrations, which are typically found in the region of 1100-1300 cm⁻¹. The C-O stretching vibration associated with this group will also be present.

Aromatic C-H and C=C Vibrations: The aromatic ring gives rise to C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1400-1600 cm⁻¹ region. scielo.org.za

A study on the related compound 4-nitro-3-(trifluoromethyl)aniline (B27955) reported FT-IR bands at 3535 cm⁻¹ and 3434 cm⁻¹ for the NH₂ stretches and at 1592 cm⁻¹ and 1520 cm⁻¹ for the NO₂ stretches. chemicalbook.com For 1-nitro-4-(trifluoromethoxy)benzene, the asymmetric NO₂ stretching mode was identified at 1532 cm⁻¹ in the IR spectrum and 1540 cm⁻¹ in the Raman spectrum. niscair.res.in These values provide a reference for the expected vibrational frequencies in this compound.

Theoretical calculations using DFT methods are often used to complement the experimental vibrational spectra, aiding in the precise assignment of the observed bands to specific vibrational modes of the molecule. niscair.res.innih.gov

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Reported Values for Related Compounds (cm⁻¹) | Reference |

|---|---|---|---|

| -NH₂ Asymmetric Stretch | 3400 - 3500 | 3535 | chemicalbook.com |

| -NH₂ Symmetric Stretch | 3300 - 3400 | 3434 | chemicalbook.com |

| -NO₂ Asymmetric Stretch | 1500 - 1560 | 1592, 1532 (IR), 1540 (Raman) | chemicalbook.comniscair.res.in |

| -NO₂ Symmetric Stretch | 1300 - 1370 | 1520 | chemicalbook.com |

| C-F Stretch | 1100 - 1300 | - | |

| Aromatic C=C Stretch | 1400 - 1600 | - |

Comparative Analysis of Experimental and Theoretically Predicted Vibrational Spectra

A comparative analysis of experimental and theoretically predicted vibrational spectra is a cornerstone of molecular structure elucidation. This process typically involves recording the Fourier-Transform Infrared (FT-IR) and FT-Raman spectra and comparing the observed vibrational frequencies (in cm⁻¹) with those calculated using computational methods, such as Density Functional Theory (DFT).

For a molecule like this compound, this analysis would allow for the definitive assignment of fundamental vibrational modes, including the stretching and bending vibrations of the key functional groups: the nitro group (NO₂), the trifluoromethoxy group (-OCF₃), the amine group (NH₂), and the phenyl ring C-C and C-H bonds. Theoretical calculations, often performed using basis sets like 6-311++G(d,p), help in assigning bands that are weak or overlapping in the experimental spectra. A strong correlation between the scaled theoretical wavenumbers and the experimental values confirms the optimized molecular geometry and provides deep insight into the molecule's vibrational characteristics.

No experimental or theoretical vibrational data specifically for this compound could be located.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis)

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (like the Highest Occupied Molecular Orbital, HOMO) to higher energy ones (like the Lowest Unoccupied Molecular Orbital, LUMO). For an aromatic compound with electron-donating (e.g., -NH₂, -OCF₃) and electron-withdrawing (e.g., -NO₂) groups, the UV-Vis spectrum is expected to show characteristic absorption bands corresponding to π → π* and n → π* transitions. The position (λmax) and intensity (molar absorptivity, ε) of these bands are sensitive to the molecular structure and solvent polarity.

Specific UV-Vis absorption maxima and electronic transition assignments for this compound are not documented in available literature.

The electronic transitions observed in the UV-Vis spectrum are directly related to the molecule's electronic structure. In molecules like this compound, the presence of both donor (amine) and acceptor (nitro) groups on the phenyl ring facilitates intramolecular charge transfer (ICT). This ICT character significantly influences the energy of the electronic transitions. Theoretical calculations using Time-Dependent DFT (TD-DFT) can predict the energies of these transitions and visualize the molecular orbitals involved (HOMO and LUMO). The analysis reveals how electron density shifts from the donor-rich parts of the molecule to the acceptor-rich parts upon electronic excitation, which is crucial for understanding the compound's color, reactivity, and non-linear optical properties. The HOMO-LUMO energy gap is a key parameter that can be correlated with the observed absorption wavelength.

A detailed analysis correlating the UV-Vis spectrum with the electronic structure and charge transfer for this compound has not been published.

UV-Vis spectroscopy is a valuable tool for real-time monitoring of chemical reactions. As the concentration of a reactant, intermediate, or product changes, the absorbance at a characteristic wavelength will change accordingly, which can be used to determine reaction kinetics. In the synthesis or derivatization of this compound, if the starting material, intermediate, and final product have distinct UV-Vis spectra, a time-course study of the absorbance at a specific wavelength can track the reaction's progress and efficiency. For example, the formation of a derivative by reacting the amine group would likely cause a shift in the absorption spectrum (a chromophoric shift), allowing for quantitative assessment of the derivatization efficiency.

No specific examples of UV-Vis being used to monitor reactions involving this compound were found.

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique for confirming the molecular weight of a compound and providing structural information through its fragmentation pattern. For this compound (C₇H₅F₃N₂O₃), the expected exact molecular mass is approximately 222.02 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by measuring the mass of the molecular ion ([M]⁺ or protonated molecule [M+H]⁺) with high precision.

The fragmentation pattern, typically obtained via electron ionization (EI-MS) or collision-induced dissociation (CID) in tandem MS, would reveal characteristic losses of functional groups. Expected fragments for this molecule could include the loss of the nitro group (-NO₂), the trifluoromethoxy group (-OCF₃) or parts thereof, and other cleavages of the aromatic ring system, providing corroborative evidence for the proposed structure.

While the molecular weight is known from vendor data, documented mass spectra detailing the fragmentation patterns for this compound are not available.

Theoretical and Computational Investigations

Density Functional Theory (DFT) Calculations

DFT has become a standard tool for investigating the structural and electronic properties of organic molecules. For a molecule like 4-Nitro-2-(trifluoromethoxy)aniline, DFT calculations would typically be employed to understand several key aspects.

Optimization of Molecular Geometries and Conformational Analysis

A foundational step in computational chemistry involves finding the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state. Conformational analysis would also be crucial, particularly concerning the rotation around the C-N bond of the aniline (B41778) group and the C-O bond of the trifluoromethoxy group to identify the global and local energy minima on the potential energy surface.

Prediction of Vibrational Frequencies and Intensities

Once the molecular geometry is optimized, computational methods can predict the vibrational spectra (Infrared and Raman). These calculations identify the fundamental vibrational modes of the molecule, which correspond to specific stretching, bending, and twisting motions of the atoms. For instance, characteristic frequencies for the N-H stretching of the amino group, symmetric and asymmetric stretching of the nitro (NO2) group, and vibrations of the C-F and C-O bonds in the trifluoromethoxy group would be predicted. These theoretical spectra are invaluable for interpreting experimental spectroscopic data. Studies on related compounds like 2-methoxy-4-nitroaniline (B147289) have successfully used DFT to assign vibrational modes.

Calculation of Electronic Properties and Molecular Orbitals

DFT is also used to calculate various electronic properties that describe the charge distribution and reactivity of a molecule. This includes the molecular dipole moment, polarizability, and the visualization of molecular orbitals. These calculations would reveal how the electron-donating amino group and the electron-withdrawing nitro and trifluoromethoxy groups influence the electronic structure of the benzene (B151609) ring in this compound.

Frontier Molecular Orbital (FMO) Analysis

FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are critical for understanding chemical reactivity and electronic transitions.

Determination of HOMO and LUMO Energies and Energy Gaps

The energies of the HOMO and LUMO and the gap between them are key indicators of a molecule's kinetic stability and reactivity. A small HOMO-LUMO gap generally suggests that a molecule is more reactive and can be more easily excited. For this compound, the analysis would likely show the HOMO localized primarily on the electron-rich aniline portion of the molecule, while the LUMO would be concentrated on the electron-deficient nitro-substituted part of the ring. This distribution is typical for push-pull systems. For example, in 4-nitroaniline (B120555), the calculated HOMO-LUMO gap is a key parameter used to analyze its charge transfer characteristics.

Studies of Intramolecular Charge Transfer (ICT)

The presence of both electron-donating (amino) and electron-withdrawing (nitro, trifluoromethoxy) groups on the benzene ring makes this compound a candidate for exhibiting intramolecular charge transfer. Upon absorption of light, an electron can be promoted from the HOMO to the LUMO, resulting in a charge transfer from the donor part of the molecule to the acceptor part. Computational studies on other nitroaromatic push-pull chromophores have used FMO analysis to elucidate the nature and dynamics of these ICT states, which are fundamental to the understanding of their optical and electronic properties.

While the specific computational data for this compound is not available, the established methodologies demonstrated on similar molecules highlight the types of theoretical insights that could be gained from such a study. Future computational work is required to elucidate the specific properties of this compound.

Potential Energy Surface (PES) Scans

Potential Energy Surface (PES) scans are a computational tool used to explore the conformational landscape of a molecule by systematically changing specific geometric parameters, such as dihedral angles, and calculating the corresponding energy. This allows for the identification of stable conformers and the determination of rotational energy barriers between them.

For this compound, the primary rotational barriers of interest would be associated with the torsion of the nitro (NO₂), amino (NH₂), and trifluoromethoxy (OCF₃) groups relative to the benzene ring. The rotation of these functional groups is hindered by a combination of steric effects and electronic interactions, such as resonance and intramolecular hydrogen bonding.

The rotation of the nitro group in substituted nitrobenzenes has been a subject of numerous theoretical studies. The energy barrier to rotation is influenced by the electronic effects of other substituents on the ring. For instance, in nitrobenzene (B124822), the calculated rotational barrier for the NO₂ group is approximately 6.47 kcal/mol. In substituted nitroanilines, this barrier can be significantly higher due to the strong resonance interaction between the electron-donating amino group and the electron-withdrawing nitro group, which stabilizes the planar conformation. For example, the rotational barrier in 4-nitroaniline is calculated to be around 9.13 kcal/mol. The presence of the trifluoromethoxy group at the ortho position in this compound is expected to introduce steric hindrance, which could further influence the rotational barrier of the adjacent nitro group.

Similarly, the rotation of the trifluoromethoxy group is also associated with an energy barrier. Computational studies on related molecules can provide an estimate for this barrier. The interplay of these rotational motions defines the conformational preferences of the molecule and is crucial for understanding its reactivity and intermolecular interactions.

Table 1: Calculated Rotational Barriers for Functional Groups in Analogous Aromatic Compounds

| Compound | Functional Group | Rotational Barrier (kcal/mol) |

|---|---|---|

| Nitrobenzene | NO₂ | ~6.47 |

| 4-Nitroaniline | NO₂ | ~9.13 nih.gov |

| 2-Nitroaniline (B44862) | NO₂ | ~10.20 researchgate.net |

| Tribromomesitylene | CH₃ (in crystal) | ~0.30 - ~0.59 |

Ab Initio Quantum Mechanical Calculations

Ab initio quantum mechanical calculations are a powerful set of methods used to compute the electronic structure and properties of molecules from first principles, without the need for empirical parameters. These calculations can provide highly accurate predictions of various molecular properties.

Nitroaniline derivatives are well-known for their significant NLO properties, which arise from the intramolecular charge transfer (ICT) from the electron-donating amino group to the electron-withdrawing nitro group through the π-conjugated system of the benzene ring. This charge transfer results in a large change in the dipole moment upon excitation, which in turn leads to a high hyperpolarizability value.

Table 2: Calculated Electric Dipole Moments (μ) and First Hyperpolarizabilities (β) of Analogous Nitroaniline Derivatives

| Compound | Dipole Moment (μ) [Debye] | First Hyperpolarizability (β) [10⁻³⁰ esu] |

|---|---|---|

| m-Nitroacetanilide | ~4.65 | ~5.64 |

| p-Nitroaniline | Data not readily available in provided snippets | Data not readily available in provided snippets |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized electron-pair "bonding" units. It is particularly useful for analyzing delocalization effects and intermolecular and intramolecular interactions.

In this compound, several types of intramolecular interactions are possible. One such interaction is intramolecular hydrogen bonding. Given the proximity of the amino group to the trifluoromethoxy group, a weak N-H···F or N-H···O hydrogen bond could potentially form. NBO analysis can confirm the presence of such interactions by identifying the donor-acceptor orbital overlaps and quantifying their stabilization energy (E(2)). For example, an interaction between a lone pair on a fluorine or oxygen atom (donor) and the antibonding σ* orbital of an N-H bond (acceptor) would be indicative of a hydrogen bond. Studies on fluorinated anilinoquinazolines have demonstrated the existence of intramolecular N-H···F hydrogen bonds, and NBO analysis is a key tool for characterizing these weak interactions. nih.gov

A key feature of nitroaniline derivatives is the significant charge delocalization from the amino group to the nitro group. NBO analysis can quantify this intramolecular charge transfer by examining the interactions between the lone pair of the amino nitrogen (donor NBO) and the π* antibonding orbitals of the benzene ring and the nitro group (acceptor NBOs). The stabilization energies (E(2)) associated with these interactions provide a quantitative measure of the extent of electron delocalization. In para-nitroaniline, this charge transfer is particularly pronounced and is responsible for its large hyperpolarizability. The introduction of a trifluoromethoxy group in this compound would likely modify the electronic landscape, and NBO analysis would be instrumental in elucidating the precise nature and magnitude of these charge delocalization effects.

Table 3: Representative NBO Stabilization Energies (E(2)) for Intramolecular Interactions in Analogous Systems

| Interaction Type | Donor NBO | Acceptor NBO | Stabilization Energy (E(2)) [kcal/mol] |

|---|---|---|---|

| Intramolecular Hydrogen Bond (Aniline-Water Complex) | LP(N) of Aniline | σ(O-H) of Water | > H₂O···HNHPh complex |

| Charge Delocalization (Nitroanions) | n(C) | π(N=O) | >130 |

Computational Studies on Reactivity

Computational chemistry provides valuable insights into the reactivity of molecules through the calculation of various electronic properties. For this compound, theoretical studies employing methods such as Density Functional Theory (DFT) would be instrumental in elucidating its chemical behavior. These studies typically involve optimizing the molecular geometry and then calculating electronic parameters that govern reactivity.